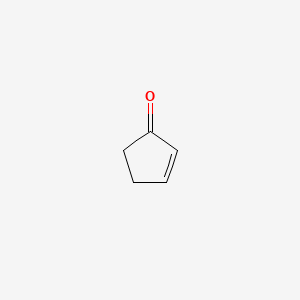

2-Cyclopentenone

Description

2-Cyclopenten-1-one has been reported in Perilla frutescens with data available.

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKFMUIJRXWWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Record name | cyclopentenone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclopentenone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870802 | |

| Record name | Cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Cyclopenten-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-30-3, 28982-58-3 | |

| Record name | 2-Cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0U2IGF9CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Cyclopentenone chemical formula and structure

An In-depth Technical Guide to 2-Cyclopentenone: Chemical Properties, Synthesis, and Biological Relevance

Abstract

This compound, a cyclic enone with the chemical formula C₅H₆O, serves as a pivotal structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its unique electronic and structural features, characterized by a conjugated ketone and alkene system within a five-membered ring, impart a distinct reactivity profile that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of this compound, detailing its chemical structure, physical properties, key synthetic methodologies, and its significant role in biological signaling pathways, particularly in the context of inflammation and cancer research.

Chemical Structure and Formula

This compound is an organic compound consisting of a five-membered carbon ring containing a ketone functional group and a carbon-carbon double bond in conjugation with the carbonyl group.[1]

The structure of this compound is depicted below.

Caption: Chemical structure of this compound (C₅H₆O).

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O | [1][3] |

| Molar Mass | 82.102 g·mol⁻¹ | [1] |

| Density | 0.98 g/mL at 25 °C | [1] |

| Boiling Point | 150 °C (at 760 mmHg) | [1] |

| 64-65 °C (at 19 mmHg) | ||

| Flash Point | 42 °C (108 °F) | [1] |

| Refractive Index (n20/D) | 1.481 | |

| Solubility | Almost insoluble in water | [1] |

| Soluble in alcohol | [5] |

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

| Spectroscopic Data | Characteristic Peaks / Shifts | Reference |

| ¹H NMR (CDCl₃, 89.56 MHz) | δ = 7.75 ppm (m, 1H, =CH-C=O) | [6] |

| δ = 6.21 ppm (m, 1H, =CH) | [6] | |

| δ = 2.70 ppm (m, 2H, -CH₂-C=O) | [6] | |

| δ = 2.36 ppm (m, 2H, -CH₂-) | [6] | |

| IR (Gas Phase) | ~1730 cm⁻¹ (C=O stretch, strong) | [7][8] |

| ~1650 cm⁻¹ (C=C stretch, medium) | [7][8] | |

| ~3050 cm⁻¹ (=C-H stretch) | [7][8] | |

| Mass Spectrometry (EI) | m/z = 82 (M⁺) | [3] |

| m/z = 54, 53 | [3] |

Synthesis and Experimental Protocols

A variety of synthetic routes are available for the preparation of the this compound core.[2] One of the most common laboratory-scale methods is the acid-catalyzed dehydration of cyclopentanediols.[1][9]

Protocol: Acid-Catalyzed Dehydration of Cyclopentanediols

This procedure outlines a robust method for synthesizing this compound from a mixture of cyclopentenediols.[9]

Materials:

-

Cyclopentenediol mixture (100 g, 1.0 mole)

-

p-Toluenesulfonic acid monohydrate (1-2 g)

-

Methylene (B1212753) chloride (150 mL)

-

Anhydrous sodium sulfate

-

Carborundum boiling chips

Equipment:

-

250-mL round-bottom flask

-

Short path vacuum distillation apparatus

-

Condenser

-

250-mL receiving flask, cooled in an ice bath

-

Heat source (e.g., infrared heat lamp with a Variac)

-

Vigreux column

Procedure:

-

Place 100 g of the cyclopentenediol mixture and a few boiling chips into the 250-mL round-bottom flask.

-

Assemble the vacuum distillation apparatus. The receiving flask should be cooled in an ice bath.

-

Heat the mixture to 50–55 °C.

-

Briefly open the flask, add 1-2 g of p-toluenesulfonic acid monohydrate, and immediately re-seal the system.

-

Reduce the pressure to 10–15 mm Hg.

-

Continue heating carefully. A mixture of this compound and water will begin to distill over, with the head temperature rising from approximately 45 °C to 60 °C.

-

Gradually increase the flask temperature to maintain a steady distillation rate until about 10% of the original volume remains in the distilling flask. The process typically takes 30-60 minutes.

-

Dissolve the distillate in 150 mL of methylene chloride and dry the solution over anhydrous sodium sulfate.

-

Carefully remove the methylene chloride by distillation through a Vigreux column.

-

Purify the resulting residue by distillation to yield 44–49 g (53–60%) of pure this compound (b.p. 151–154 °C).[9]

Caption: Workflow for the synthesis of this compound via dehydration.

Other Synthetic Strategies

Several other powerful methods are employed for constructing the this compound ring system:

-

Nazarov Cyclization: An acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones.[1][10]

-

Pauson–Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, often catalyzed by cobalt complexes.[1][2]

-

Saegusa–Ito Oxidation: The oxidation of cyclopentanone (B42830) silyl (B83357) enol ethers to form the corresponding enone.[1]

-

Ring-Closing Metathesis: Cyclization of appropriate diene precursors using catalysts like Grubbs' catalyst.[1]

Reactions and Biological Significance

As an α,β-unsaturated ketone, this compound readily undergoes nucleophilic conjugate addition (Michael reaction) and participates as a dienophile in Diels-Alder reactions.[1] This reactivity is central to its role in both organic synthesis and biological systems.

The cyclopentenone ring is a core feature of prostaglandins (B1171923), a class of lipid mediators involved in inflammation.[1][11] Cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are known to possess potent anti-inflammatory, anti-viral, and anti-neoplastic properties.[12][13]

A primary mechanism for their anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] The electrophilic carbon in the cyclopentenone ring can covalently adduct to cysteine residues in key signaling proteins, such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This sequesters NF-κB in the cytoplasm and prevents the transcription of pro-inflammatory genes.[12]

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenones.

Conclusion

This compound is more than a simple organic molecule; it is a versatile building block in chemical synthesis and a key pharmacophore in drug discovery. Its well-defined structure and reactivity, coupled with its presence in biologically potent natural products, ensure its continued importance for researchers in chemistry, biology, and medicine. A thorough understanding of its properties, synthesis, and biological interactions is crucial for leveraging its potential in the development of novel therapeutics.

References

- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. 2-Cyclopenten-1-one [webbook.nist.gov]

- 4. 2-Cyclopenten-1-one | C5H6O | CID 13588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 930-30-3 [thegoodscentscompany.com]

- 6. 2-Cyclopenten-1-one(930-30-3) 1H NMR [m.chemicalbook.com]

- 7. Thermal Decomposition of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Cyclopenten-1-one [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Simple Synthesis of 2-Cyclopentenones - ChemistryViews [chemistryviews.org]

- 11. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

2-Cyclopentenone CAS number and molecular weight

An In-depth Technical Guide to 2-Cyclopentenone for Researchers and Drug Development Professionals

Introduction

This compound is an organic compound and a cyclic enone with the chemical formula C₅H₆O. This molecule is a fundamental building block in organic synthesis and a key structural motif in a wide array of natural products, including jasmonates, aflatoxins, and several prostaglandins (B1171923).[1] Its versatile reactivity, stemming from the presence of both a ketone and an alkene functional group in a conjugated system, makes it a valuable precursor for the synthesis of complex molecules with significant biological activity.[2] For drug development professionals, the cyclopentenone core is of particular interest as it is present in numerous compounds with demonstrated therapeutic potential, notably in the realm of oncology and inflammatory diseases.[3][4][5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, and its applications in drug discovery and development, complete with experimental protocols and pathway diagrams.

Core Data Summary

A summary of the key identifiers and physicochemical properties of this compound is provided below for quick reference.

| Property | Value |

| CAS Number | 930-30-3[1] |

| Molecular Formula | C₅H₆O[1] |

| Molecular Weight | 82.10 g/mol [1][6][7] |

| Appearance | Colorless to light yellow liquid[1][8] |

| Density | 0.98 g/mL at 25 °C[2] |

| Boiling Point | 64-65 °C at 19 mmHg[2] 150 °C at 760 mmHg[1] |

| Refractive Index (n20/D) | 1.481[2] |

| Solubility | Almost insoluble in water[1][9] |

| Storage Temperature | 2-8°C[2] |

Synthesis of this compound

Several synthetic routes to this compound have been established, each with its own advantages. Common methods include the Nazarov cyclization of divinyl ketones, the Saegusa–Ito oxidation of cyclopentanones, and the Pauson–Khand reaction, which involves the reaction of an alkene, an alkyne, and carbon monoxide.[1][10] A widely used and effective laboratory-scale synthesis involves the acid-catalyzed dehydration of cyclopentanediols.[1]

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis of this compound via the dehydration of cyclopentenediols involves several key steps from reaction setup to the purification of the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Cyclopentenediols

The following protocol is adapted from a procedure published in Organic Syntheses and describes the acid-catalyzed dehydration of cyclopentenediols to yield this compound.[2]

Materials:

-

Mixture of cyclopentenediols (100 g, 1.0 mole)

-

p-toluenesulfonic acid monohydrate (1-2 g)

-

Methylene chloride (150 mL)

-

Anhydrous sodium sulfate

-

Carborundum boiling chips

Apparatus:

-

250-mL round-bottomed flask

-

Short path distilling head

-

Condenser

-

250-mL receiving flask

-

Vigreux column

-

Heating source (e.g., heating mantle or infrared lamp)

-

Vacuum source

Procedure:

-

Reaction Setup: Place 100 g of the cyclopentenediol mixture and a few boiling chips into the 250-mL round-bottomed flask. Assemble the distillation apparatus with the receiving flask cooled in an ice bath.[2]

-

Initiation: Heat the flask to 50–55 °C. Briefly open the flask to add 1–2 g of p-toluenesulfonic acid monohydrate. Immediately close the system and reduce the pressure to 10–15 mmHg.[2]

-

Distillation: Continue heating carefully. A mixture of this compound and water will begin to distill with the head temperature rising from 45° to 60°. Gradually increase the flask temperature to maintain a steady distillation rate. The reaction is complete when about 10% of the original material remains in the flask. This process typically takes 30–60 minutes.[2]

-

Work-up: Dissolve the collected distillate in 150 mL of methylene chloride and dry the solution over anhydrous sodium sulfate.[2]

-

Purification: Carefully remove the methylene chloride by distillation through a Vigreux column. The residue is then purified by vacuum distillation. A forerun is collected, followed by the pure this compound at a boiling point of 151–154 °C (at atmospheric pressure), yielding 44–49 g (53–60%).[2]

Reactivity and Applications in Drug Development

As an α,β-unsaturated ketone, this compound undergoes a variety of characteristic reactions, including nucleophilic conjugate addition (Michael reaction), the Baylis–Hillman reaction, and Diels-Alder reactions, where it acts as a potent dienophile.[1] This reactivity is central to its utility in synthesizing complex molecular architectures.

The cyclopentenone moiety is a crucial pharmacophore in many biologically active molecules. Its presence is associated with a range of therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.[3][4][5]

Role in Cancer Therapy

The cyclopentenone ring system is a key feature of cyclopentenone prostaglandins (cyPGs), which are known to inhibit cell growth and tumorigenicity.[3][11] The electrophilic nature of the α,β-unsaturated carbonyl system allows it to react with nucleophilic residues in cellular macromolecules, such as cysteine residues in proteins. This can lead to the modulation of various signaling pathways critical for cancer cell survival and proliferation.[12] For instance, this compound itself has been shown to repress the expression of insulin-like growth factor-I (IGF-I) and induce the expression of the Waf1 gene, both of which are involved in cell cycle regulation.[11]

Signaling Pathway in Apoptosis Induction

Cyclopentenone-containing compounds, particularly derivatives like 15-deoxy-Δ(12,14)-prostaglandin J₂ (15d-PGJ₂), can induce apoptosis in cancer cells. This process is often mediated through the mitochondrial apoptosis pathway. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to a loss of the mitochondrial membrane potential (ΔΨm) and subsequent activation of the caspase cascade. This pathway appears to be independent of external death receptor signaling.[13]

Caption: Mitochondrial apoptosis pathway induced by cyclopentenone prostaglandins.

Conclusion

This compound is a molecule of significant interest in both synthetic organic chemistry and medicinal chemistry. Its well-defined reactivity and the prevalence of its structural motif in biologically active natural products make it an important target for synthesis and a valuable scaffold for the design of novel therapeutics. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in the synthesis, study, and application of this versatile compound.

References

- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Simple Synthesis of 2-Cyclopentenones - ChemistryViews [chemistryviews.org]

- 8. aecochemical.com [aecochemical.com]

- 9. 930-30-3 CAS MSDS (2-Cyclopenten-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Effects of cyclopentenone prostaglandins and related compounds on insulin-like growth factor-I and Waf1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentenone, a cyclic enone with the chemical formula C₅H₆O, is a versatile building block in organic synthesis and a key structural motif in various natural products. A thorough understanding of its physical properties is paramount for its effective application in research, development, and manufacturing. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols for their determination and spectral data for analytical purposes.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the tables below, providing a quick reference for laboratory and developmental work.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆O | [1] |

| Molecular Weight | 82.10 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Not specified | |

| Density | 0.98 g/mL at 25 °C | [1][2] |

| Boiling Point | 136 °C at 760 mmHg | [4] |

| 64-65 °C at 19 mmHg | [2] | |

| Melting Point | Not available (liquid at room temperature) | |

| Refractive Index | n20/D 1.481 | [2] |

| Flash Point | 42.22 °C (108.00 °F) | [4] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | Almost insoluble | [1] |

| Alcohol | Soluble | [4] |

| Chloroform | Soluble | |

| Methanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| PEG300 | Soluble in mixtures | [5] |

| Tween-80 | Soluble in mixtures | [5] |

| Corn Oil | Soluble in mixtures | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of liquid compounds like this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. A common and effective method is the distillation method.[6]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

For determination at reduced pressure, a vacuum pump and manometer are connected to the system.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume.

Principle: The density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath or thermostat

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its empty mass.

-

Fill the pycnometer with distilled water of a known temperature and determine the mass of the filled pycnometer.

-

Calculate the volume of the pycnometer using the known density of water at that temperature.

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature.

-

Determine the mass of the pycnometer filled with the sample.

-

Calculate the density of this compound by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

Solubility provides insight into the intermolecular forces between the solute and the solvent.

Principle: A qualitative determination of solubility can be performed by observing the miscibility of the solute in a given solvent. For quantitative analysis, the concentration of a saturated solution is determined.

Apparatus:

-

Test tubes or vials

-

Vortex mixer or shaker

-

Centrifuge (for quantitative analysis)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Qualitative):

-

Add approximately 1 mL of the solvent to a test tube.

-

Add a few drops of this compound to the solvent.

-

Vortex or shake the mixture vigorously for a minute.

-

Observe if a single homogeneous phase is formed (soluble/miscible) or if two distinct layers remain (insoluble/immiscible).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Procedure (Neat Liquid Film):

-

Place a drop of this compound onto a clean, dry salt plate.

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the "sandwich" in the spectrometer's sample holder.

-

Acquire the IR spectrum.

-

Clean the salt plates with a suitable solvent (e.g., acetone) after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Principle: Atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb electromagnetic radiation at specific frequencies.

Apparatus:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃)

-

Pipette

Procedure:

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's operating procedures.

Spectral Data

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A representative spectrum can be found in the NIST Chemistry WebBook.[7] Key expected absorptions include:

-

~3100-3000 cm⁻¹ (C-H stretch, alkene)

-

~1715 cm⁻¹ (C=O stretch, ketone)

-

~1650 cm⁻¹ (C=C stretch, alkene)

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~209 | C=O (Carbonyl) |

| ~165 | =CH (beta-carbon of enone) |

| ~135 | =CH (alpha-carbon of enone) |

| ~35 | CH₂ |

| ~28 | CH₂ |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The provided data is a general representation. A reference spectrum can be found on ChemicalBook.[8]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid compound like this compound.

Caption: A generalized workflow for determining the physical and spectral properties of this compound.

Conclusion

This technical guide provides a comprehensive overview of the essential physical properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The tabulated data offers a quick and accessible reference, while the detailed experimental protocols provide a solid foundation for laboratory measurements. The inclusion of spectral data and a workflow visualization further enhances the utility of this guide for the characterization and application of this important chemical compound.

References

- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 2. 2-环戊烯-1-酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Cyclopenten-1-one | C5H6O | CID 13588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 930-30-3 [thegoodscentscompany.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem21labs.com [chem21labs.com]

- 7. 2-Cyclopenten-1-one [webbook.nist.gov]

- 8. 2-Cyclopenten-1-one(930-30-3) 13C NMR [m.chemicalbook.com]

Spectroscopic Profile of 2-Cyclopentenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Cyclopentenone (C₅H₆O), a versatile building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl and aliphatic protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.75 | dd | J = 5.7, 2.6 |

| H-2 | 6.21 | dd | J = 5.7, 2.2 |

| H-4 (2H) | 2.36 | m | |

| H-5 (2H) | 2.70 | m |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 (C=O) | 209.0 |

| C-3 | 165.5 |

| C-2 | 134.8 |

| C-4 | 34.5 |

| C-5 | 29.8 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H stretch | Alkene |

| ~2950 | C-H stretch | Alkane |

| ~1715 | C=O stretch | α,β-Unsaturated Ketone |

| ~1640 | C=C stretch | Alkene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 82 | 100 | [M]⁺ (Molecular Ion) |

| 54 | High | [M - CO]⁺ |

| 53 | Moderate | [M - CHO]⁺ |

| 39 | Moderate |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and integrate the signals for ¹H NMR. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample-containing salt plates in the spectrometer and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Information from Spectroscopic Techniques

This diagram shows the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Information Derived from Spectroscopy.

Synthesis of 2-Cyclopentenone from Cyclopentanediols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-cyclopentenone, a valuable building block in organic synthesis, from cyclopentanediol precursors. The primary focus is on the acid-catalyzed dehydration of cyclopentanediols, a common and effective method for this transformation. This document provides detailed experimental protocols, quantitative data, and mechanistic representations to aid researchers in the successful synthesis of this key intermediate.

Introduction

This compound is a five-membered cyclic α,β-unsaturated ketone that serves as a versatile precursor in the synthesis of numerous complex molecules, including natural products and pharmaceuticals. Its conjugated system and reactive carbonyl group allow for a variety of chemical transformations, making it a crucial synthon in synthetic organic chemistry. One of the established methods for the preparation of this compound involves the dehydration of cyclopentanediols. This guide will explore the acid-catalyzed dehydration of cyclopentanediol isomers, providing a comprehensive overview of the reaction.

Reaction Pathways

The synthesis of this compound from cyclopentanediols primarily proceeds through an acid-catalyzed dehydration mechanism. The reaction can be initiated from either 1,2-cyclopentanediol (B3024943) or 1,3-cyclopentanediol. The general transformation involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequent proton abstraction leads to the formation of the double bond, and in the case of a diol, a second dehydration event or a rearrangement can occur to yield the final α,β-unsaturated ketone.

A common and well-documented procedure involves the dehydration of a mixture of cyclopentenediols using a strong acid catalyst, such as p-toluenesulfonic acid, under reduced pressure.[1] This method facilitates the removal of water and the desired product by distillation as it is formed, driving the equilibrium towards the formation of this compound.

It is important to note that under certain conditions, particularly with 1,3-cyclopentanediol, a competing dehydration reaction can lead to the formation of cyclopentadiene. The choice of catalyst and reaction conditions is therefore crucial to selectively favor the formation of this compound.

The overall transformation can be visualized as follows:

Figure 1: General reaction pathways for the acid-catalyzed dehydration of cyclopentanediol isomers.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from a mixture of cyclopentanediols, as detailed in the experimental protocol provided in the subsequent section.

| Parameter | Value | Reference |

| Starting Material | Mixture of Cyclopentanediols | [1] |

| Catalyst | p-Toluenesulfonic Acid Monohydrate | [1] |

| Reaction Temperature | 50-55 °C (initial), gradually increased | [1] |

| Pressure | 10-15 mm Hg | [1] |

| Reaction Time | 30-60 minutes | [1] |

| Product Yield | 53-60% | [1] |

| Boiling Point of Product | 151-154 °C | [1] |

Experimental Protocols

This section provides a detailed experimental protocol for the acid-catalyzed dehydration of a mixture of cyclopentanediols to this compound.[1]

Materials and Equipment

-

Mixture of cyclopentanediols (1.0 mole, 100 g)

-

p-Toluenesulfonic acid monohydrate (1-2 g)

-

Methylene (B1212753) chloride (150 mL)

-

Anhydrous sodium sulfate

-

Carborundum boiling chips

-

250-mL round-bottom flask

-

Short path distillation head

-

Condenser

-

250-mL receiving flask

-

Vigreux column

-

Heating source (e.g., heating mantle or infrared lamp with a variable transformer)

-

Vacuum pump

-

Ice bath

Procedure

-

Setup: Assemble a vacuum distillation apparatus consisting of a 250-mL round-bottom flask, a short path distillation head, a condenser, and a 250-mL receiving flask. It is crucial that the distillation head is short and unobstructed to prevent resinification of the product.[1]

-

Charging the Flask: Place 100 g (1.0 mole) of the cyclopentanediol mixture and a few boiling chips into the round-bottom flask.

-

Initial Heating: Cool the receiving flask in an ice bath and heat the reaction flask to 50-55 °C.

-

Catalyst Addition: Momentarily open the flask and add 1-2 g of p-toluenesulfonic acid monohydrate. Immediately close the system.

-

Vacuum Distillation: Reduce the pressure to 10-15 mm Hg. Continue heating carefully. A mixture of this compound and water will begin to distill, with the temperature at the distillation head rising from 45 °C to 60 °C.

-

Reaction Progression: Gradually increase the temperature of the reaction flask to maintain a steady distillation rate. The reaction is considered complete when about 10% of the initial material remains in the flask. This process typically takes 30-60 minutes.

-

Work-up:

-

Dissolve the distillate, which contains this compound, water, and some unreacted cyclopentanediols, in 150 mL of methylene chloride.

-

Dry the organic solution over anhydrous sodium sulfate.

-

Carefully remove the methylene chloride by distillation through a Vigreux column.

-

-

Purification: Purify the residue by distillation. A forerun boiling between 50-150 °C is collected first, followed by the pure this compound at 151-154 °C. The yield of the pure product is typically between 44-49 g (53-60%).

Workflow Diagram

Figure 2: Experimental workflow for the synthesis of this compound from cyclopentanediols.

Conclusion

The acid-catalyzed dehydration of cyclopentanediols is a viable and well-established method for the synthesis of this compound. The provided experimental protocol, adapted from a reliable source, offers a clear and detailed procedure for researchers to follow.[1] Careful control of reaction conditions, particularly temperature and pressure, is essential to maximize the yield and purity of the desired product. This technical guide serves as a comprehensive resource for professionals in the fields of chemical research and drug development, enabling the efficient synthesis of this important chemical intermediate.

References

A Technical Guide to Natural Products Featuring the 2-Cyclopentenone Core: From Biological Activity to Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-cyclopentenone ring is a privileged scaffold in natural product chemistry, conferring a wide range of potent biological activities. This α,β-unsaturated ketone moiety serves as a reactive electrophile, often acting as a Michael acceptor, which allows these molecules to covalently interact with biological nucleophiles like cysteine residues in proteins. This reactivity is central to their mechanisms of action, which span anti-inflammatory, anticancer, and antiviral properties. This technical guide provides an in-depth overview of key natural products containing the this compound core, their mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to their study.

Major Classes of this compound-Containing Natural Products

A diverse array of natural products from various biological sources, including mammals, plants, marine organisms, and fungi, feature the this compound ring. The most prominent among these are the prostaglandins (B1171923) and jasmonates.

Prostaglandins: These lipid compounds are found in almost every tissue in humans and other animals and are derived enzymatically from fatty acids.[1] Cyclopentenone prostaglandins (cyPGs), such as those of the A and J series, are characterized by their potent anti-inflammatory and antineoplastic activities.[2][3] Unlike other prostaglandins that primarily act on G-protein coupled receptors, the bioactivity of cyPGs often results from their direct interaction with cellular proteins.

Jasmonates: This family of plant hormones regulates a wide range of processes, from growth and development to defense against herbivores and pathogens.[4] Jasmonic acid and its derivatives, such as methyl jasmonate (MJ), have garnered significant interest for their selective cytotoxicity against cancer cells.[5]

Marine-Derived Cyclopentenones: The marine environment is a rich source of structurally unique and biologically active cyclopentenones. Notable examples include:

-

Clavulones: Isolated from the soft coral Clavularia viridis, these prostanoids exhibit potent cytotoxic activities against various cancer cell lines.[6]

-

Punaglandins: Found in the octocoral Telesto riisei, these are chlorinated prostanoids that show significant anti-inflammatory and antitumor activity.[7] Their cytotoxicity against leukemia cells has been shown to be comparable to that of clinically used anticancer drugs like vincristine (B1662923) and doxorubicin.[8]

Fungal Metabolites: Fungi are also a source of cyclopentenone-containing compounds with interesting biological profiles. For instance, the fungus Phoma sp. produces chlorinated cyclopentene (B43876) derivatives with significant antimicrobial activity.[9]

Biological Activities and Mechanisms of Action

The electrophilic nature of the this compound ring is the primary driver of the diverse biological activities of these natural products.

Anti-inflammatory Activity

Cyclopentenone prostaglandins are potent anti-inflammatory agents that primarily function through the inhibition of the pro-inflammatory transcription factor NF-κB.[2][3]

Signaling Pathway: Inhibition of NF-κB

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitin-dependent degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclopentenone prostaglandins directly inhibit the IKKβ subunit of the IKK complex, preventing IκB phosphorylation and degradation, thereby blocking NF-κB activation.[2]

Anticancer Activity

Jasmonates and marine-derived cyclopentenones have demonstrated significant anticancer activity, inducing apoptosis (programmed cell death) in various cancer cell lines.

Signaling Pathways in Jasmonate-Induced Apoptosis:

Methyl jasmonate (MJ) induces apoptosis through multiple interconnected pathways:

-

Reactive Oxygen Species (ROS)-Mediated Pathway: MJ treatment leads to an increase in intracellular ROS.[2][3][10] This oxidative stress can trigger the mitochondrial apoptosis pathway through the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.[2][11]

-

Mitochondrial (Intrinsic) Pathway: MJ can directly act on mitochondria, causing the opening of the mitochondrial permeability transition pore (MPTP).[12] This leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the activation of caspase-3, a key executioner of apoptosis.[5][13] MJ has also been shown to detach hexokinase 2 (HK2) from the voltage-dependent anion channel (VDAC1) on the mitochondrial outer membrane, disrupting glycolysis and leading to ATP depletion and cell death.[5][14]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in jasmonate-induced apoptosis and re-differentiation of cancer cells.[4]

Antiviral Activity

Cyclopentenone prostaglandins have been shown to inhibit the replication of a variety of viruses. Their mechanisms of action include the induction of heat-shock proteins, modification of viral glycoprotein (B1211001) maturation, and control of NF-κB activation, which is often exploited by viruses for their replication.[3]

Quantitative Biological Data

The following tables summarize the reported cytotoxic activities of various this compound-containing natural products against different cancer cell lines.

Table 1: Cytotoxicity of Clavulones and Related Prostanoids from Clavularia spp. [6]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Clavulone I-15-one | Ca9-22 (Oral Cancer) | 4.85 ± 0.52 |

| Clavulone I | Ca9-22 (Oral Cancer) | 3.96 ± 0.06 |

| 20-acetoxy-clavulone I | Ca9-22 (Oral Cancer) | 12.4 ± 0.41 |

| 5,6-trans-clavulone I | Ca9-22 (Oral Cancer) | 5.13 ± 0.11 |

| Clavulone II | Ca9-22 (Oral Cancer) | 4.34 ± 0.06 |

| Clavulone III | Ca9-22 (Oral Cancer) | 5.15 ± 0.18 |

| 20-acetoxy-clavulone II | Ca9-22 (Oral Cancer) | 10.65 ± 0.64 |

| 20-acetoxy-clavulone III | Ca9-22 (Oral Cancer) | 9.57 ± 0.32 |

| 12-O-deacetyl-20-acetoxy-clavulone I | Ca9-22 (Oral Cancer) | 12.72 ± 0.88 |

| 4-hydroxy-clavulone I | Ca9-22 (Oral Cancer) | 4.70 ± 0.20 |

Table 2: Cytotoxicity of Punaglandins [8]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Punaglandin 3 | L1210 (Leukemia) | 0.04 |

Table 3: Cytotoxicity of Methyl Jasmonate [11]

| Cancer Cell Line | IC₅₀ (mM) |

| MDA-MB-435 (Melanoma) | 1.9 |

| MCF-7 (Breast Cancer) | 2.0 |

| HeLa (Cervical Cancer) | 3.0 |

| CaSki (Cervical Cancer) | 2.2 |

| SiHa (Cervical Cancer) | 3.3 |

| C33A (Cervical Cancer) | 1.7 |

Experimental Protocols

Bioassay-Guided Isolation of Marine Natural Products

This workflow outlines the general procedure for identifying and isolating bioactive compounds from marine organisms.[15][16][17][18]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[19][20][21][22][23]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Assessment: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[24][25][26][27][28]

Protocol:

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit instructions.

-

Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of the test compound or a vehicle control to the wells. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction from the linear range of the kinetic plot. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Antiviral Assessment: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles as a result of treatment with an antiviral compound.[29][30][31][32][33]

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus-Compound Incubation: In separate tubes, mix a standard amount of virus (e.g., 50-100 plaque-forming units) with serial dilutions of the test compound. Incubate at 37°C for 1 hour.

-

Cell Infection: Aspirate the culture medium from the cells and add the virus-compound mixtures to the respective wells. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay Application: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix the cells and stain with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (50% effective concentration) value.

Conclusion

Natural products containing the this compound moiety represent a rich and diverse source of potent bioactive compounds with significant potential for drug development. Their ability to modulate key signaling pathways involved in inflammation, cancer, and viral infections makes them attractive scaffolds for the design of novel therapeutics. The experimental protocols detailed in this guide provide a framework for the isolation, characterization, and evaluation of these promising natural products. Further research into the synthesis of novel analogues and a deeper understanding of their molecular targets will undoubtedly pave the way for the next generation of cyclopentenone-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl jasmonate induces apoptosis through induction of Bax/Bcl-XS and activation of caspase-3 via ROS production in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Marine Prostanoids with Cytotoxic Activity from Octocoral Clavularia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The punaglandins: 10-chloroprostanoids from the octocoral Telesto riisei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.lih.lu [researchportal.lih.lu]

- 10. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Methyl jasmonate leads to necrosis and apoptosis in hepatocellular carcinoma cells via inhibition of glycolysis and represses tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioassay-Guided Procedure Coupled with HR-ESIMS Dereplication for Isolation of Antiproliferative Bromo-Tyramine Derivative from Aplysina cauliformis [mdpi.com]

- 16. Marine Drugs | Special Issue : Bioassay-Guided Isolation of Marine Natural Products for Drug Discovery [mdpi.com]

- 17. Bioassay-Guided Isolation of Marine Natural Products for Drug Discovery | Marine Drugs | MDPI [mdpi.com]

- 18. Characterization, Preparation, and Purification of Marine Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT (Assay protocol [protocols.io]

- 24. benchchem.com [benchchem.com]

- 25. assaygenie.com [assaygenie.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. benchchem.com [benchchem.com]

- 30. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 31. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 33. avys.omu.edu.tr [avys.omu.edu.tr]

The Multifaceted Biological Activities of 2-Cyclopentenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-cyclopentenone ring, a five-membered carbocycle featuring an α,β-unsaturated ketone, is a privileged scaffold in medicinal chemistry. This core structure is present in a wide array of natural products and synthetic compounds that exhibit potent and diverse biological activities. The inherent reactivity of the electrophilic α,β-unsaturated carbonyl system, which can readily undergo Michael addition with biological nucleophiles, is central to the mechanism of action for many of these derivatives. This technical guide provides an in-depth overview of the significant anticancer, anti-inflammatory, and antiviral properties of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, inducing apoptosis and inhibiting cell proliferation across a variety of cancer cell lines.[1] The introduction of the cyclopentenone moiety into various molecular frameworks has been shown to enhance their anticancer potential.[2]

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below are tables summarizing the IC50 values for several derivatives against different human cancer cell lines.

| Derivative Family | Compound | Cell Line | IC50 (µM) | Reference |

| Substituted Cyclopentenones | CP 3 | HT-29 (Colon) | 3.17 | [3] |

| CP 4 | NCI-H460 (Lung) | 2.16 | [3] | |

| CP 5 | MCF-7 (Breast) | 1.31 | [3] | |

| HCP 33 | HCT-116 (Colon) | 16.94 | [3] | |

| HCP 33 | MDA-MB 231 (Breast) | 18.00 | [3] | |

| Imidazo[1,2-a]pyrimidine-fused | 3a | A549 (Lung) | 5.988 | [4] |

| Benzimidazole (B57391) derivative | se-182 | A549 (Lung) | 15.80 | [5] |

| se-182 | HepG2 (Liver) | 15.58 | [5] | |

| Asymmetrical Mono-Carbonyl Analogs of Curcumin | 1b | MCF-7 (Breast) | 7.86 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

This compound derivative of interest

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]

-

Incubation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7][10]

-

Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution to each well to dissolve the formazan crystals.[7][10]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[7]

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[11]

Anti-inflammatory Activity

A significant area of research for this compound derivatives is their potent anti-inflammatory activity. This is particularly well-documented for cyclopentenone prostaglandins (B1171923) (cyPGs), such as 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), which are natural anti-inflammatory mediators.[12] Their mechanisms of action often involve the modulation of key inflammatory signaling pathways.

Key Signaling Pathways in Inflammation

NF-κB Signaling Pathway:

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] Cyclopentenone prostaglandins have been shown to inhibit NF-κB activation by directly inhibiting the IκB kinase (IKK) complex, thus preventing IκBα degradation.[7]

PPAR-γ Signaling Pathway:

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation. 15d-PGJ2 is a well-known natural ligand for PPAR-γ.[15] Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory genes and the repression of pro-inflammatory gene expression.[16]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of this compound derivatives have been demonstrated in various in vivo and in vitro models.

| Derivative | Model | Effect | ED50 / IC50 | Reference |

| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone | Carrageenan-induced rat paw edema | Inhibition of edema | 25.3 mg/kg | [17] |

| Xylene-induced mice ear swelling | Inhibition of swelling | 67.8 mg/kg | [17] | |

| Acetic acid-induced increased capillary permeability in mice | Inhibition of permeability | 41.8 mg/kg | [17] | |

| 15-A2- and 15-J2-Isoprostanes | LPS-stimulated RAW264.7 macrophages | Inhibition of nitrite (B80452) production | ~360 nM | [18] |

| LPS-stimulated RAW264.7 macrophages | Inhibition of prostaglandin (B15479496) production | ~210 nM | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[4][19]

Materials:

-

Wistar or Sprague-Dawley rats

-

This compound derivative of interest

-

Carrageenan (1% in saline)[4]

-

Vehicle (e.g., saline, carboxymethylcellulose solution)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize rats for at least one week and then divide them into control, positive control (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or via intraperitoneal injection.[19]

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][20]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Experimental Protocol: LPS-Stimulated Macrophage Assay

This in vitro assay assesses the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[21][22]

Materials:

-

RAW264.7 murine macrophage cell line

-

This compound derivative of interest

-

LPS from E. coli

-

Complete cell culture medium

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture RAW264.7 cells in appropriate medium.

-

Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 18-24 hours).[2]

-

Supernatant Collection: Collect the cell culture supernatants.

-

Measurement of Inflammatory Mediators:

-

Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on the production of these inflammatory mediators.

Antiviral Activity

Certain this compound derivatives have shown promise as antiviral agents, acting against a range of viruses. Their mechanisms of action can include the inhibition of viral replication and the modulation of host cellular responses to infection.

Quantitative Antiviral Data

The antiviral efficacy of cyclopentane (B165970) derivatives has been evaluated against several viruses, particularly influenza.

| Derivative | Virus Strain | Assay | EC50 (µM) | Reference |

| RWJ-270201 | Influenza A/Bayern/07/95 (H1N1) | Neutral Red Uptake | ≤1.5 | [3] |

| Influenza A/Beijing/262/95 (H1N1) | Neutral Red Uptake | ≤1.5 | [3] | |

| Influenza A (H3N2 strains) | Neutral Red Uptake | <0.3 | [3] | |

| Influenza B/Beijing/184/93 | Neutral Red Uptake | <0.2 | [3] | |

| BCX-1827 | Influenza A (H1N1 strains) | Neutral Red Uptake | ≤1.5 | [3] |

| Influenza A (H3N2 strains) | Neutral Red Uptake | <0.3 | [3] | |

| Influenza B/Beijing/184/93 | Neutral Red Uptake | <0.2 | [3] | |

| BCX-1898 | Influenza A (H1N1 strains) | Neutral Red Uptake | ≤1.5 | [3] |

| Influenza A (H3N2 strains) | Neutral Red Uptake | <0.3 | [3] | |

| Influenza B/Beijing/184/93 | Neutral Red Uptake | <0.2 | [3] | |

| BCX-1923 | Influenza A (H1N1 strains) | Neutral Red Uptake | ≤1.5 | [3] |

| Influenza A (H3N2 strains) | Neutral Red Uptake | <0.3 | [3] | |

| Influenza B/Beijing/184/93 | Neutral Red Uptake | <0.2 | [3] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[8]

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza virus)

-

Virus stock

-

This compound derivative of interest

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing agar (B569324) or carboxymethyl cellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Incubation: In separate tubes, mix serial dilutions of the test compound with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.[8]

-

Infection: Remove the culture medium from the cell monolayers and infect them with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay medium to restrict the spread of the virus.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

-

Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.[3]

Conclusion

This compound derivatives represent a versatile and potent class of bioactive molecules with significant therapeutic potential in oncology, inflammation, and virology. The underlying mechanism of action is frequently attributed to the reactivity of the α,β-unsaturated ketone, which allows for covalent modification of key cellular targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important chemical scaffold. Further exploration of structure-activity relationships and the development of derivatives with enhanced specificity and reduced off-target effects will be crucial for translating the promise of 2-cyclopentenones into clinical applications.

References

- 1. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-herpes simplex virus activities of two novel disulphated cyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 5. Synthesis and Cytotoxicity Evaluation of Novel Asymmetrical Mono-Carbonyl Analogs of Curcumin (AMACs) against Vero, HeLa, and MCF7 Cell Lines [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peroxisome proliferator-activated receptor gamma agonist action of 3-methyl-1,2-cyclopentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. medic.upm.edu.my [medic.upm.edu.my]

2-Cyclopentenone: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentenone, a five-membered cyclic α,β-unsaturated ketone, represents a cornerstone building block in the field of organic synthesis. Its inherent reactivity, stemming from the conjugated system and the presence of multiple functionalizable positions, has established it as a versatile precursor for the synthesis of a diverse array of complex molecules, including natural products and pharmaceutically active compounds.[1][2] The cyclopentenone core is a prevalent motif in numerous biologically significant molecules, such as prostaglandins (B1171923), jasmone, and aflatoxins, underscoring its importance in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its key chemical transformations, with an emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Reactivity and Key Transformations

The chemical behavior of this compound is dominated by its enone functionality, making it susceptible to a variety of synthetic transformations. The electrophilic nature of the β-carbon and the carbonyl carbon allows for a wide range of nucleophilic additions, while the double bond can participate in various cycloaddition reactions.

Michael Addition: A Gateway to Functionalized Cyclopentanones

The conjugate or 1,4-addition of nucleophiles, known as the Michael reaction, is a fundamental transformation of this compound, enabling the stereoselective introduction of a wide range of substituents at the C3 position.[1][3] This reaction is a powerful tool for the construction of β-functionalized cyclopentanones, which are valuable intermediates in natural product synthesis.[4] The development of asymmetric organocatalytic Michael additions has been a significant advancement, allowing for the synthesis of enantioenriched products with high fidelity.[3][4]

Table 1: Organocatalytic Enantioselective Michael Addition of Malonates to this compound [5]

| Entry | Malonate Donor (R) | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Dibenzyl | Diamine/TFA | Methanol (B129727) | 24 | 95 | >95 |

| 2 | Diethyl | Diamine/TFA | Methanol | 48 | 92 | >95 |

| 3 | Di-tert-butyl | Diamine/TFA | Methanol | 72 | 85 | >95 |

| 4 | Dimethyl | Diamine/TFA | Methanol | 24 | 98 | >95 |

Experimental Protocol: Organocatalytic Michael Addition of Dibenzyl Malonate to this compound [5]

To a solution of this compound (0.5 mmol) and dibenzyl malonate (0.6 mmol) in methanol (1.0 mL) was added the chiral diamine catalyst (10 mol%) and trifluoroacetic acid (TFA, 10 mol%). The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Nazarov Cyclization: Constructing the Cyclopentenone Core